molecular formula C7H6BrNOS B15330391 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one

Cat. No.: B15330391
M. Wt: 232.10 g/mol
InChI Key: ZWRXRAMBSBTHGT-UHFFFAOYSA-N
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Description

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that contains a bromine atom, a thieno ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule .

Scientific Research Applications

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the thieno and pyridinone rings play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydrothieno[3,4-c]pyridin-4(5H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.

    1-Chloro-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one:

    1-Iodo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one: Contains an iodine atom, which can influence its chemical behavior and interactions.

Uniqueness

1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity.

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

1-bromo-6,7-dihydro-5H-thieno[3,4-c]pyridin-4-one

InChI

InChI=1S/C7H6BrNOS/c8-6-4-1-2-9-7(10)5(4)3-11-6/h3H,1-2H2,(H,9,10)

InChI Key

ZWRXRAMBSBTHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CSC(=C21)Br

Origin of Product

United States

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